PROSTAGLANDINS I2 METHYL ESTER
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Overview
Description
PROSTAGLANDINS I2 METHYL ESTER, also known as prostacyclin methyl ester, is a synthetic derivative of prostacyclin (prostaglandin I2). Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids. Prostaglandin I2 is known for its potent vasodilatory and anti-platelet aggregation properties, making it significant in cardiovascular research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandin I2 methyl ester typically involves multiple steps, including the aldol reaction between a cyclopentanone enolate and a cyclopentenyl-acetaldehyde derivative . This process is followed by various oxidation and reduction steps to achieve the desired stereochemistry and functional groups.
Industrial Production Methods: Industrial production of prostaglandin I2 methyl ester often employs biocatalytic retrosynthesis. This method utilizes enzymes such as Baeyer–Villiger monooxygenase for stereoselective oxidation and ketoreductase for diastereoselective reduction . These enzymatic steps are crucial for achieving high yields and stereoselectivity under mild conditions.
Chemical Reactions Analysis
Types of Reactions: PROSTAGLANDINS I2 METHYL ESTER undergoes several types of chemical reactions, including:
Oxidation: Conversion to various oxidized metabolites.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions:
Oxidation: Peracetic acid is commonly used for oxidation reactions at low temperatures.
Reduction: Ketoreductase enzymes are employed for stereoselective reduction.
Substitution: Various protecting groups such as tetrahydropyranyl (THP) ethers are used to protect hydroxyl groups during reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of prostaglandin I2 methyl ester, which are often used in further synthetic applications .
Scientific Research Applications
PROSTAGLANDINS I2 METHYL ESTER has a wide range of applications in scientific research:
Mechanism of Action
PROSTAGLANDINS I2 METHYL ESTER exerts its effects primarily through the activation of prostacyclin receptors (IP receptors), which are G-protein-coupled receptors. Upon binding to these receptors, it increases cyclic adenosine monophosphate (cAMP) levels, leading to vasodilation and inhibition of platelet aggregation . This compound also interacts with various signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Prostaglandin E2: Known for its role in inflammation and pain.
Prostaglandin F2α: Involved in smooth muscle contraction.
Prostaglandin D2: Plays a role in sleep regulation and allergic responses.
Uniqueness: PROSTAGLANDINS I2 METHYL ESTER is unique due to its potent vasodilatory and anti-platelet aggregation properties, which are not as pronounced in other prostaglandins. This makes it particularly valuable in cardiovascular research and therapy .
Properties
CAS No. |
61799-74-4 |
---|---|
Molecular Formula |
C21H34O5 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
methyl (5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate |
InChI |
InChI=1S/C21H34O5/c1-3-4-5-8-15(22)11-12-17-18-13-16(26-20(18)14-19(17)23)9-6-7-10-21(24)25-2/h9,11-12,15,17-20,22-23H,3-8,10,13-14H2,1-2H3/b12-11+,16-9+/t15-,17+,18+,19+,20-/m0/s1 |
InChI Key |
HEPKWABQTOCTFQ-CXTOUWENSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCC(=O)OC)/O2)O)O |
SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)OC)O2)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)OC)O2)O)O |
Pictograms |
Irritant |
Synonyms |
PGI2 methyl ester prostaglandin I2 methyl este |
Origin of Product |
United States |
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